4-Fluoroisocathinone

Description

Historical Context of Synthetic Cathinones and Related Compounds

The history of synthetic cathinones is rooted in the study of the psychoactive compounds found in the Catha edulis (khat) plant. The primary active component, cathinone (B1664624), was first isolated in the 1970s. However, the synthesis of cathinone derivatives dates back to the 1920s. These synthetic compounds, often referred to as "bath salts," gained notoriety in the early 21st century as they began to appear in recreational drug markets.

The emergence of a vast number of synthetic cathinone analogues is a relatively recent phenomenon, largely driven by the desire to circumvent existing drug control laws. Clandestine laboratories continually modify the chemical structure of known psychoactive substances to create new, unregulated compounds. This has led to a rapid evolution in the types of synthetic cathinones available, posing a significant challenge to law enforcement and public health officials. The continuous development of these substances necessitates ongoing research to identify and characterize each new compound that emerges.

Structural Classification and Nomenclature of 4-Fluoroisocathinone

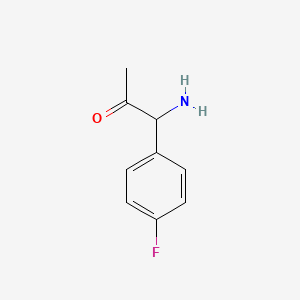

This compound is a synthetic cathinone that is structurally classified as a substituted cathinone. evitachem.com Its chemical structure is characterized by a phenethylamine (B48288) backbone with a ketone group at the beta carbon and a fluorine atom attached to the para position of the phenyl ring. The "iso" prefix in its name indicates that the amino group is attached to the alpha carbon of the propanone side chain, distinguishing it from its structural isomer, 4-fluorocathinone.

The formal chemical name for this compound is 1-amino-1-(4-fluorophenyl)-2-propanone. herts.ac.uk Its IUPAC name is 1-amino-1-(4-fluorophenyl)propan-2-one. herts.ac.uk Below is a table detailing its key chemical properties.

| Property | Value |

| Formal Name | 1-amino-1-(4-fluorophenyl)-2-propanone, monohydrochloride |

| Common Name | This compound, 4-FIC |

| CAS Number | 2093282-02-9 |

| Molecular Formula | C₉H₁₀FNO • HCl |

| Formula Weight | 203.6 |

Data sourced from Cayman Chemical. caymanchem.com

Rationale for Academic Investigation of Emerging Synthetic Compounds

The primary rationale for the academic investigation of emerging synthetic compounds like this compound stems from its status as a novel psychoactive substance. The continuous emergence of such substances presents a significant challenge to forensic and clinical toxicology. scispace.com A critical aspect of this research is the development of reliable and accurate analytical methods for the identification of these compounds in seized materials and biological samples. evitachem.com

A significant driver for the academic study of this compound is the notable lack of information regarding its pharmacological and toxicological properties. caymanchem.com One source explicitly states that the physiological and toxicological properties of this compound have not been reported. caymanchem.com This absence of data creates a critical knowledge gap for healthcare professionals and public health officials. Research is therefore necessary to understand the potential effects of this compound.

Scientific investigation into this compound has largely focused on its analytical characterization. Techniques such as gas chromatography-mass spectrometry (GC-MS) and infrared spectroscopy are employed to establish a chemical fingerprint for the compound, which is essential for its identification in forensic laboratories. ojp.gov The creation of comprehensive spectral libraries and databases that include compounds like this compound is an ongoing effort to aid in the screening and confirmation of NPS in toxicological analyses. scispace.com The table below summarizes some of the analytical techniques that have been used to characterize this compound.

| Analytical Technique | Application |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification based on mass-to-charge ratio. |

| Infrared Spectroscopy (IR) | Identification based on the absorption of infrared radiation by molecular vibrations. |

| High-Resolution Mass Spectrometry (HRMS) | Provides high accuracy mass data for confident identification. scispace.com |

Structure

3D Structure

Properties

CAS No. |

1270532-42-7 |

|---|---|

Molecular Formula |

C9H10FNO |

Molecular Weight |

167.18 g/mol |

IUPAC Name |

1-amino-1-(4-fluorophenyl)propan-2-one |

InChI |

InChI=1S/C9H10FNO/c1-6(12)9(11)7-2-4-8(10)5-3-7/h2-5,9H,11H2,1H3 |

InChI Key |

ALYWXRHUYNWZDI-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=CC=C(C=C1)F)N |

Origin of Product |

United States |

Chemical Synthesis and Advanced Derivatization Strategies of 4 Fluoroisocathinone

Established Synthetic Pathways for 4-Fluoroisocathinone

The synthesis of this compound (4-FIC), a substituted cathinone (B1664624), is not extensively detailed in peer-reviewed scientific literature, likely due to its status as a designer drug. However, its structure, 1-amino-1-(4-fluorophenyl)propan-2-one, allows for the deduction of established synthetic routes based on well-documented chemical transformations used for analogous compounds. unodc.orgvcu.edu The most common and facile method for producing cathinone derivatives is a two-step process that begins with a suitably substituted propiophenone. unodc.orgeuropa.eu

This established pathway involves the α-bromination of a ketone followed by nucleophilic substitution (amination). europa.euacs.orgnih.gov For 4-FIC, the synthesis would commence with the precursor 4'-fluoropropiophenone. This starting material is subjected to bromination, typically using elemental bromine in a suitable solvent like dichloromethane (B109758) or acetic acid, to yield the intermediate α-bromo-4-fluoropropiophenone. vcu.eduacs.org This intermediate is then reacted with an ammonia (B1221849) source to introduce the amino group at the α-position, a reaction known as amination. wikipedia.orgnih.gov Due to the instability of the resulting free base, the final product is typically isolated and handled as a more stable hydrochloride salt. unodc.orgnih.gov

A plausible synthetic pathway for this compound is outlined below:

| Step | Reactant(s) | Reagent(s) | Product | Reaction Type |

| 1 | 4'-Fluoropropiophenone | Bromine (Br₂) | α-Bromo-4-fluoropropiophenone | α-Bromination |

| 2 | α-Bromo-4-fluoropropiophenone | Ammonia (NH₃) | This compound (free base) | Amination |

| 3 | This compound (free base) | Hydrochloric Acid (HCl) | This compound HCl | Salt Formation |

Exploration of Novel Synthetic Methodologies

While the bromination-amination route is standard, research into novel synthetic methodologies for cathinones and related compounds is ongoing, driven by the need for more efficient, safer, and stereoselective methods. Though not specifically documented for 4-FIC, several modern synthetic strategies could be applied.

One such alternative is reductive amination . This approach can synthesize cathinone derivatives by reacting a ketone intermediate with an amine in the presence of a reducing agent. benchchem.comontosight.ai For 4-FIC, this could involve the reductive amination of 1-(4-fluorophenyl)-1-oxopropan-2-amine. More advanced biocatalytic methods using imine reductases (IREDs) and amine dehydrogenases (AmDHs) are also emerging. researchgate.netresearchgate.net These enzymatic methods offer high chemo- and stereoselectivity under mild reaction conditions, which is a significant advantage for producing specific enantiomers. researchgate.net

Another potential route is the Strecker synthesis , a classic method for producing α-amino acids that can be adapted for α-amino ketones. masterorganicchemistry.comjk-sci.comwikipedia.org This multi-component reaction involves an aldehyde, an amine, and a cyanide source. To produce 4-FIC, the synthesis could potentially start from 4-fluorobenzaldehyde, which reacts with methylmagnesium bromide (a Grignard reagent) to form an intermediate that is then subjected to a Strecker-like reaction sequence. forensics.org.mymdpi.com

Finally, the Neber rearrangement offers another pathway. This method transforms an oxime into an α-aminoketone. nih.gov Starting from 4'-fluoropropiophenone, an oxime derivative could be formed and then rearranged to yield 4-FIC. nih.gov These novel approaches, while not explicitly published for 4-FIC, represent the forefront of organic synthesis and could be adapted for its production.

Derivatization Techniques for Analytical and Research Purposes

Derivatization, the process of transforming a chemical compound into a product of similar chemical structure, is crucial for research. It is used to create analogs for studying structure-activity relationships (SAR) and to synthesize labeled compounds for metabolic and pharmacokinetic research. acs.orgmusechem.com

Strategies for Structural Modification and Analog Generation

The chemical structure of cathinones can be readily modified at several positions to generate a wide array of analogs. acs.orgnih.govwww.gov.uk These modifications are instrumental in understanding how changes to the molecule's architecture affect its biological activity. For this compound, key modification strategies include:

N-Alkylation: The primary amine group of 4-FIC is a prime target for modification. Introducing alkyl groups (e.g., methyl, ethyl) to the nitrogen atom creates secondary amine derivatives. nih.gov This is a common modification seen in many synthetic cathinones. csic.es For example, N-methylation of 4-FIC would yield 4-fluoromethcathinone (flephedrone). vcu.edubbgate.com

Alkyl Chain Modification: The ethyl group of the propanone backbone can be shortened or elongated. For instance, removing a methyl group would result in an acetophenone (B1666503) derivative, while adding a carbon would create a butyrophenone (B1668137) analog.

Aromatic Ring Substitution: The position of the fluorine atom on the phenyl ring can be moved from the 4-position (para) to the 2-position (ortho) or 3-position (meta) to create isomeric analogs. psu.edu Additionally, the fluorine could be replaced with other halogen atoms (e.g., chlorine, bromine) or other functional groups to further explore SAR. wikipedia.org

The table below illustrates potential structural modifications of this compound.

| Modification Type | Position of Modification | Example of Analog |

| N-Alkylation | Amine Group | 4-Fluoromethcathinone (N-Methyl-4-FIC) |

| N-Alkylation | Amine Group | N-Ethyl-4-fluoroisocathinone |

| Aromatic Isomerization | Phenyl Ring | 2-Fluoroisocathinone |

| Aromatic Isomerization | Phenyl Ring | 3-Fluoroisocathinone |

| Halogen Exchange | Phenyl Ring | 4-Chloroisocathinone |

Synthesis of Labeled Analogs for Metabolic and Pharmacokinetic Studies

Isotopically labeled compounds are indispensable tools for studying the absorption, distribution, metabolism, and excretion (ADME) of a substance. musechem.comnih.gov In these analogs, one or more atoms are replaced with a heavier, stable isotope, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). musechem.comgoogle.com This labeling allows the compound and its metabolites to be tracked and quantified accurately by mass spectrometry without altering the compound's fundamental chemical properties. nih.govnih.gov

The synthesis of labeled 4-FIC can be achieved by incorporating isotopic labels during the synthetic process. Common strategies include:

Deuterium Labeling: Deuterium atoms can be introduced by using deuterated reagents. For example, using a deuterated reducing agent like sodium borodeuteride (NaBD₄) in a reductive amination synthesis can place deuterium on the carbon atom adjacent to the amine. Alternatively, using deuterated alkyl halides (e.g., deutero-methyl iodide, CD₃I) in an N-alkylation step can produce N-deuteroalkylated analogs. nih.govresearchgate.netprinceton.edu

Carbon-13 Labeling: ¹³C atoms can be incorporated by starting with a labeled precursor, such as a ¹³C-labeled benzaldehyde (B42025) or cyanide source in a Strecker-type synthesis. nih.gov This allows for the precise placement of the label within the molecule's carbon skeleton.

These labeled analogs are critical for use as internal standards in quantitative analysis, ensuring accurate measurement in complex biological matrices like blood and urine. nih.govisotope.comisotope.com

The following table presents examples of potential isotopically labeled 4-FIC analogs and their research applications.

| Labeled Analog | Isotope | Position of Label | Research Purpose |

| This compound-d₃ | Deuterium (D) | Methyl group of the propanone backbone | Internal standard for quantitative analysis; Metabolic studies |

| This compound-¹³C₆ | Carbon-13 (¹³C) | Phenyl ring | Metabolic fate and pharmacokinetic studies |

| N-Methyl-d₃-4-fluoroisocathinone | Deuterium (D) | N-methyl group | Study of N-demethylation metabolism |

| This compound-¹⁵N | Nitrogen-15 (¹⁵N) | Amine group | Tracing nitrogen metabolism pathways |

Advanced Spectroscopic and Chromatographic Characterization of 4 Fluoroisocathinone

Comprehensive Structural Elucidation Techniques

A combination of spectroscopic methods is essential for the complete structural assignment of 4-Fluoroisocathinone. These techniques probe the molecular framework at different levels, offering complementary information that, when pieced together, reveals the precise arrangement of atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For this compound, ¹H NMR is particularly informative. swgdrug.org The presence of a fluorine atom on the phenyl ring introduces characteristic splitting patterns in the proton NMR spectrum due to ¹H-¹⁹F coupling, which aids in confirming the substitution pattern. nih.govmdpi.com

In a typical analysis, the sample is dissolved in a deuterated solvent, such as deuterium (B1214612) oxide (D₂O), to avoid interference from solvent protons. swgdrug.org The resulting spectrum reveals distinct signals corresponding to the aromatic protons, the methine proton adjacent to the amino group, and the methyl protons. The integration of these signals provides a ratio of the number of protons in each unique environment, while the chemical shifts and coupling constants offer insights into the electronic environment and connectivity of the atoms.

Interactive Data Table: ¹H NMR Data for this compound Hydrochloride swgdrug.org

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.450 - 7.475 | Multiplet | 2H | Aromatic protons |

| 7.250 - 7.300 | Multiplet | 2H | Aromatic protons |

| 5.375 | Singlet | 1H | Methine proton (α-carbon) |

| 2.17 - 2.19 | Multiplet | 3H | Methyl protons (β-carbon) |

Note: Spectrum acquired on a 400 MHz NMR spectrometer with the sample dissolved in D₂O.

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound, Electron Ionization (EI) mass spectrometry is commonly employed, often in conjunction with Gas Chromatography (GC-MS). nih.gov The EI mass spectrum of this compound is characterized by a primary fragmentation pathway involving α-cleavage, which is a hallmark of cathinone (B1664624) derivatives. nih.gov This process results in the formation of a stable iminium cation, which often represents the base peak in the spectrum. nih.gov

Another significant fragmentation process is the cleavage of the Cα-Cβ bond, leading to the formation of an acylium ion. nih.gov In the case of this compound, this would be the fluorobenzoyl ion. The subsequent loss of carbon monoxide from the acylium ion can produce a fluorophenyl cation. nih.gov While the molecular ion peak may be weak or absent in EI spectra of cathinones, the characteristic fragment ions provide crucial structural information. nih.govnih.gov

Interactive Data Table: Key Mass Fragments of this compound (EI-MS) swgdrug.org

| m/z | Proposed Fragment Ion |

| 167 | [M - H₂O]+ (from HCl salt) |

| 125 | [F-C₆H₄-CH=NH₂]+ |

| 122 | [F-C₆H₄-C≡O]+ |

| 95 | [F-C₆H₄]+ |

| 70 | [CH₃-CH=NH₂]+ |

| 43 | [CH₃-C=O]+ |

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. rsc.orgresearchgate.net In the analysis of this compound, the IR spectrum prominently displays a strong absorption band corresponding to the carbonyl (C=O) stretching vibration. swgdrug.orgnih.gov This is a key characteristic of the cathinone structure.

Other significant absorptions in the IR spectrum include those for N-H stretching of the primary amine, C-H stretching from the aromatic and aliphatic portions of the molecule, and C-F stretching from the fluorinated phenyl ring. swgdrug.org The aromatic C-C stretching vibrations are also observable. nih.gov Raman spectroscopy can provide complementary information, particularly for the non-polar bonds, and can be a useful tool for the rapid screening of seized materials. rsc.orgspectroscopyonline.com

Interactive Data Table: Characteristic Infrared Absorption Bands for this compound swgdrug.org

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 2949, 2870 | C-H stretching (aliphatic) |

| 2727, 2590 | N-H stretching (amine salt) |

| 1722 | C=O stretching (carbonyl) |

| 1601, 1514 | C-C stretching (aromatic) |

| 1238 | C-F stretching |

| 850 | C-H bending (aromatic, para-substituted) |

Chromatographic Method Development for Purity and Identification

Chromatographic techniques are essential for separating this compound from impurities and for its quantification in various matrices. Both gas and liquid chromatography are widely used for the analysis of synthetic cathinones.

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a robust method for the identification and quantification of this compound. nih.govmdpi.com The compound is sufficiently volatile for GC analysis, often after derivatization to improve its chromatographic properties, though direct analysis is also common. swgdrug.orgrsc.org

A typical GC method involves injecting a solution of the analyte into a heated injection port, where it is vaporized and carried by an inert gas through a capillary column. swgdrug.org The separation is based on the differential partitioning of the analyte between the stationary phase coated on the column and the mobile gas phase. The retention time, the time it takes for the analyte to travel through the column, is a characteristic feature used for identification.

Interactive Data Table: Typical GC-MS Parameters for this compound Analysis swgdrug.org

| Parameter | Value |

| Column | DB-1 MS (or equivalent), 30m x 0.25 mm x 0.25µm |

| Carrier Gas | Helium at 1 mL/min |

| Injector Temperature | 280°C |

| Oven Program | 100°C for 1.0 min, then ramp to 300°C at 12°C/min, hold for 30.0 min |

| Injection Mode | Split (25:1) |

| MSD Transfer Line Temp. | 280°C |

| MS Source Temperature | 230°C |

| MS Quadrupole Temp. | 150°C |

| Retention Time | 5.367 min |

Liquid chromatography (LC), especially high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry (LC-MS/MS) or diode-array detection (DAD), is a powerful tool for the analysis of synthetic cathinones like this compound. nih.govresearchgate.net LC methods are particularly advantageous for the analysis of thermally labile compounds or for samples in complex matrices. nih.govresearchgate.net

In a typical reversed-phase LC method, a polar mobile phase is used with a non-polar stationary phase. The separation is based on the analyte's polarity. The use of tandem mass spectrometry (MS/MS) as a detector provides high selectivity and sensitivity, allowing for the confident identification and quantification of the target compound even at low concentrations. nih.gov The chromatographic separation is crucial for distinguishing between isomers, which may have similar mass spectra. nih.gov

Interactive Data Table: General LC-MS/MS Parameters for Synthetic Cathinone Analysis

| Parameter | Typical Condition |

| Column | C18 reversed-phase (e.g., Hypersil RP C18) |

| Mobile Phase | Gradient elution with a mixture of aqueous buffer (e.g., formic acid and ammonium (B1175870) formate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) nih.gov |

| Flow Rate | 0.2 - 0.5 mL/min |

| Column Temperature | 25 - 40°C |

| Detection | Tandem Mass Spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode |

| Ionization Source | Electrospray Ionization (ESI), positive mode |

Hyphenated Techniques (e.g., GC-MS, LC-MS/MS, LC-HRMS) for Definitive Identification

The definitive identification of synthetic compounds such as this compound relies on advanced analytical methodologies that provide both high separation efficiency and detailed structural information. Hyphenated techniques, which couple a separation method like gas chromatography (GC) or liquid chromatography (LC) with a detection method like mass spectrometry (MS), are indispensable tools in forensic and analytical chemistry for this purpose. numberanalytics.comnih.govchemijournal.com These techniques enable the analysis of complex mixtures, isolating individual components for unambiguous identification and characterization. numberanalytics.com

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for the analysis of volatile and thermally stable compounds. chemijournal.com In this method, the sample is vaporized and separated based on its components' boiling points and interactions with a stationary phase within a capillary column. scispace.com Subsequently, the separated components enter a mass spectrometer, where they are ionized, typically by electron ionization (EI), causing fragmentation into characteristic patterns that serve as a molecular "fingerprint". scispace.com

The analysis of this compound by GC-MS has been documented with specific instrumental parameters that ensure reliable identification. swgdrug.org The compound is typically dissolved in a solvent like chloroform (B151607) before injection into the instrument. swgdrug.org The combination of the compound's retention time (the time it takes to pass through the column) and its unique mass spectrum provides a high degree of certainty for identification. scispace.com

Below are typical operating parameters for the GC-MS analysis of this compound.

Table 1: GC-MS Operating Parameters for this compound Analysis

| Parameter | Specification |

|---|---|

| Sample Preparation | ~4 mg/mL in Chloroform swgdrug.org |

| Column | DB-1 MS (or equivalent), 30m x 0.25 mm x 0.25µm swgdrug.org |

| Carrier Gas | Helium at 1 mL/min swgdrug.org |

| Injector Temperature | 280°C swgdrug.org |

| MSD Transfer Line Temp. | 280°C swgdrug.org |

| Ionization Mode | Electron Ionization (EI) |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For compounds that may be non-volatile or thermally labile, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful alternative. nih.gov This technique separates components in a liquid phase before they are introduced into the mass spectrometer. The use of tandem mass spectrometry (MS/MS) significantly enhances selectivity and sensitivity. nih.gov In a typical LC-MS/MS experiment, a specific ion (the precursor ion) corresponding to the compound of interest is selected, fragmented through collision-induced dissociation, and the resulting product ions are detected. nih.gov

This process, often performed in Multiple Reaction Monitoring (MRM) mode, is highly specific and allows for the detection and quantification of analytes even at very low concentrations in complex matrices like biological fluids. nih.gov While specific LC-MS/MS data for this compound is not extensively detailed in the literature, the methodology is widely applied to the broader class of synthetic cathinones. nih.govnih.gov The approach would involve identifying the protonated molecule of this compound (C₉H₁₀FNO) as the precursor ion and then identifying its stable, characteristic product ions.

Table 2: Illustrative LC-MS/MS Parameters for Synthetic Cathinone Analysis

| Parameter | Description |

|---|---|

| Chromatography | Reversed-phase High-Performance Liquid Chromatography (HPLC) |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Precursor Ion | [M+H]⁺ (Protonated molecule of the target compound) |

| Collision Gas | Argon or Nitrogen |

| Detection Mode | Multiple Reaction Monitoring (MRM) or Product Ion Scan |

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) offers another layer of analytical certainty. Unlike nominal-mass spectrometers, HRMS instruments (such as Time-of-Flight or Orbitrap analyzers) measure the mass-to-charge ratio (m/z) of ions with extremely high accuracy (typically within 5 ppm). chromatographyonline.com This precision allows for the determination of a compound's elemental formula from its exact mass, which drastically reduces the number of possible candidate structures for an unknown substance. nih.gov

In the context of novel psychoactive substances, LC-HRMS is crucial for identifying new analogs and their metabolites. nih.govdntb.gov.ua For this compound, an LC-HRMS analysis would confirm its elemental composition (C₉H₁₀FNO) by providing a highly accurate mass measurement of its protonated molecule, thereby distinguishing it from other compounds with the same nominal mass. The combination of retention time, accurate mass, and fragmentation data from MS/MS experiments provides the most definitive identification possible. nih.gov

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Chloroform |

| Helium |

| Nitrogen |

In Vitro Pharmacological Characterization and Receptor Interactions

Monoamine Transporter Inhibition and Substrate Properties

4-Fluoroisocathinone's primary mechanism of action involves the modulation of monoamine transporters, specifically those for dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT). It functions as both an inhibitor of neurotransmitter reuptake and as a substrate, triggering their release.

Dopamine Transporter (DAT) Affinity and Functionality

Studies have shown that this compound acts as an inhibitor of the dopamine transporter. Research by Simmler et al. determined an IC50 value of 6350 nM for DAT inhibition in human embryonic kidney (HEK) cells expressing the human dopamine transporter. Another study by Eshleman et al. reported a significantly higher potency with an IC50 value of 273 nM.

As a substrate, this compound induces dopamine release. Eshleman and colleagues reported an EC50 value of 17.8 µM for dopamine release, with a maximum effect (Emax) of 98%. In contrast, the work by Simmler's team indicated a lower potency, with an EC50 value greater than 12.5 µM.

Norepinephrine Transporter (NET) Affinity and Functionality

This compound demonstrates a higher potency for the norepinephrine transporter compared to the dopamine transporter. The IC50 value for NET inhibition was found to be 246 nM by Simmler et al. and 127 nM by Eshleman et al., indicating a roughly 26-fold selectivity for NET over DAT in the former study.

The compound is also a potent substrate for NET, inducing norepinephrine release. An EC50 value of 1.53 µM with an Emax of 194% was reported by Eshleman et al., suggesting it is a more efficacious releaser of norepinephrine than methamphetamine.

Serotonin Transporter (SERT) Affinity and Functionality

In comparison to its effects on catecholamine transporters, this compound has a significantly lower affinity for the serotonin transporter. Both Simmler et al. and Eshleman et al. reported IC50 values for SERT inhibition to be greater than 10,000 nM (>10 µM).

Similarly, its potency as a serotonin-releasing agent is low. Eshleman et al. determined an EC50 value of 39 µM with an Emax of 39.3%, while Simmler et al. found the EC50 to be greater than 33 µM. This indicates a clear preference for catecholaminergic systems over the serotonergic system.

Interactive Data Table: Monoamine Transporter Inhibition of this compound

| Transporter | IC50 (nM) - Simmler et al. | IC50 (nM) - Eshleman et al. |

| DAT | 6350 | 273 |

| NET | 246 | 127 |

| SERT | >10000 | >10000 |

Interactive Data Table: Monoamine Transporter Substrate Properties of this compound

| Transporter | EC50 (µM) - Simmler et al. | EC50 (µM) - Eshleman et al. | Emax (%) - Eshleman et al. |

| DAT | >12.5 | 17.8 | 98 |

| NET | - | 1.53 | 194 |

| SERT | >33 | 39 | 39.3 |

Receptor Binding and Activation Studies

The interaction of this compound has also been investigated at various G-protein coupled receptors.

G-Protein Coupled Receptor (GPCR) Interaction Profiling

Research indicates that this compound has a low affinity for several serotonin receptors. A study by Simmler and colleagues reported the following binding affinities (Ki):

5-HT1A Receptor: 71.6 µM. At this receptor, it acts as a low-potency partial agonist. ljmu.ac.uk

5-HT2A Receptor: 10.0 µM. It functions as a very low-potency antagonist at this site. ljmu.ac.uk

5-HT2C Receptor: 12.6 µM. Similar to its action at the 5-HT2A receptor, it is a very low-potency antagonist. ljmu.ac.uk

Furthermore, the compound has been shown to have an appreciable affinity for the α1A-adrenoceptor, although specific Ki values are not consistently reported. ljmu.ac.uk Mephedrone, flephedrone, and methcathinone (B1676376) were the only cathinones in one study to show relevant binding to 5-HT2A receptors (<10 μM) and also bound to α1 adrenoceptors.

Interactive Data Table: GPCR Binding Affinities of this compound

| Receptor | Binding Affinity (Ki) in µM |

| 5-HT1A | 71.6 |

| 5-HT2A | 10.0 |

| 5-HT2C | 12.6 |

Ligand-Gated Ion Channel Modulation

To date, there is no available scientific literature detailing the in vitro pharmacological characterization of this compound's interaction with ligand-gated ion channels.

Enzyme Inhibition Profiling (e.g., Monoamine Oxidases)

Comprehensive enzyme inhibition profiling for this compound, particularly concerning its effects on monoamine oxidases, has not been documented in peer-reviewed research.

Monoamine Oxidase A (MAO-A) Inhibition

There are no published studies detailing the in vitro inhibitory activity of this compound on the Monoamine Oxidase A (MAO-A) enzyme. Consequently, key values such as IC50 or Ki, which quantify the inhibitory potency, are not available.

Cellular Uptake and Release Mechanisms

Detailed research characterizing the mechanisms of cellular uptake and release for this compound is not present in the available scientific literature. Studies investigating its interaction with key monoamine transporters—such as the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)—have not been published. Therefore, its classification as a transporter substrate (releaser) or a reuptake inhibitor remains undetermined.

This contrasts with its structural isomer, 4-fluoromethcathinone (flephedrone), which has been studied and identified as a substrate-type releaser at the dopamine and norepinephrine transporters. ecddrepository.orgljmu.ac.uk However, due to structural differences, these findings cannot be directly extrapolated to this compound.

Table 2: Monoamine Transporter Interaction Profile for this compound

| Transporter | Activity (e.g., IC50 for Uptake Inhibition, EC50 for Release) | Mechanism | Source |

|---|---|---|---|

| Dopamine Transporter (DAT) | Not Reported | Not Determined | N/A |

| Norepinephrine Transporter (NET) | Not Reported | Not Determined | N/A |

| Serotonin Transporter (SERT) | Not Reported | Not Determined | N/A |

Preclinical Metabolic Pathways and Pharmacokinetics of 4 Fluoroisocathinone

In Vitro Metabolic Fate in Hepatic Systems

The liver is the primary site of metabolism for most xenobiotics, including synthetic cathinones. In vitro models, such as liver microsomes and hepatocytes, are valuable tools for elucidating metabolic pathways. researchgate.net These systems contain the necessary enzymatic machinery, primarily cytochrome P450 (CYP) enzymes for Phase I reactions and conjugating enzymes for Phase II reactions, to transform parent compounds into more water-soluble metabolites for excretion. researchgate.netnih.gov

For synthetic cathinones in general, the main metabolic transformations include the reduction of the β-keto group, hydroxylation of the alkyl chain or aromatic ring, and N-dealkylation. researchgate.netfrontiersin.org These initial reactions are then often followed by conjugation with glucuronic acid. frontiersin.org

Incubation studies using human liver microsomes (HLM) and hepatocytes are standard methods to investigate the in vitro metabolism of new psychoactive substances. researchgate.netnih.gov For many synthetic cathinones, these studies have successfully identified a range of Phase I and Phase II metabolites. nih.govsemanticscholar.org While direct studies on 4-fluoroisocathinone are not available in the reviewed literature, research on the closely related compound 4-fluoromethcathinone (4-FMC) provides significant insights. In vitro incubation of 4-FMC with human liver microsomes has been shown to produce several metabolites.

Phase I metabolism of synthetic cathinones is characterized by several key reactions. The most common pathways for cathinone (B1664624) derivatives are the reduction of the carbonyl group and hydroxylation of the alkyl chains. frontiersin.org

Based on the metabolism of the structurally similar 4-fluoromethcathinone, the anticipated Phase I biotransformation products of this compound would likely include:

Carbonyl Reduction: The β-keto group of the cathinone structure is susceptible to reduction, leading to the formation of the corresponding alcohol metabolite. This is a very frequent metabolic transformation for cathinones. nih.gov

Defluorination: The fluorine substituent on the phenyl ring may be removed, a process that has been observed for other fluorinated cathinones.

The metabolic pathways for synthetic cathinones are largely dictated by their chemical structures. researchgate.net For instance, derivatives with a methyl group on the aromatic ring often undergo hydroxylation of this substituent, which can be further oxidized to a carboxylic acid. researchgate.net

The following table summarizes the likely Phase I biotransformation products of this compound based on the metabolism of 4-fluoromethcathinone and other synthetic cathinones.

| Metabolic Reaction | Predicted Metabolite of this compound | Basis of Prediction |

| Carbonyl Reduction | 1-(4-fluorophenyl)-1-amino-2-propanol | Common pathway for cathinones |

| Defluorination | 1-phenyl-1-amino-2-propanone | Observed with 4-fluoromethcathinone |

| Hydroxylation | Hydroxylated derivatives of the parent compound | Common pathway for cathinones |

This table is predictive and based on the metabolism of structurally similar compounds.

Following Phase I metabolism, the newly introduced or exposed functional groups, such as hydroxyl groups, can undergo Phase II conjugation reactions. The most common Phase II reaction for synthetic cathinones is glucuronidation, where glucuronic acid is attached to the metabolite, significantly increasing its water solubility and facilitating its excretion. researchgate.netfrontiersin.org For many cathinone derivatives, glucuronide conjugates of the hydroxylated metabolites are the primary Phase II products identified. semanticscholar.orgmdpi.com Therefore, it is highly probable that the hydroxylated metabolites of this compound would undergo glucuronidation.

| Conjugation Reaction | Predicted Metabolite of this compound | Basis of Prediction |

| Glucuronidation | Glucuronide conjugate of hydroxylated this compound | Common pathway for synthetic cathinones |

This table is predictive and based on the metabolism of structurally similar compounds.

In Vivo Pharmacokinetic Profiles in Animal Models

In vivo studies in animal models, particularly rodents, are essential for characterizing the absorption, distribution, metabolism, and excretion (ADME) of new chemical entities. While specific pharmacokinetic data for this compound is not available, general pharmacokinetic properties can be extrapolated from studies on other synthetic cathinones.

Studies in rats and mice have shown that synthetic cathinones are generally rapidly absorbed and distributed throughout the body, including crossing the blood-brain barrier. nih.govresearchgate.net This rapid distribution to the central nervous system is consistent with their psychoactive effects. etsu.edu

For cathinone and its metabolites, studies in rats have shown that the highest tissue concentrations are reached within half an hour in organs such as the lungs, liver, and heart. researchgate.net A significant fraction of the serum concentration is also distributed to the brain, with peak concentrations observed within 2.5 hours. researchgate.net

Elimination of synthetic cathinones and their metabolites occurs primarily through the urine. researchgate.net The elimination half-life can vary depending on the specific compound and the animal model. nih.gov For example, pharmacokinetic studies of methylone, butylone, and pentylone (B609909) in female Sprague-Dawley rats have been conducted, providing comparative data on their plasma concentrations over time. nih.govcore.ac.uk

The following table outlines the expected pharmacokinetic profile of this compound in rodents, based on data from other synthetic cathinones.

| Pharmacokinetic Parameter | Expected Profile for this compound in Rodents | Basis of Prediction |

| Absorption | Rapid | General characteristic of synthetic cathinones |

| Distribution | Wide, including the brain | Common for psychoactive synthetic cathinones researchgate.net |

| Metabolism | Primarily hepatic, via Phase I and Phase II reactions | General pathway for xenobiotics and cathinones researchgate.net |

| Elimination | Primarily renal (urine) | Common excretion route for cathinone metabolites researchgate.net |

This table is predictive and based on the pharmacokinetics of structurally similar compounds.

Comparative pharmacokinetic studies across different animal species are crucial for extrapolating preclinical data to humans. figshare.com While no such studies have been reported for this compound, research on other compounds has highlighted species-specific differences in metabolism and elimination rates. These differences are often attributed to variations in the expression and activity of metabolic enzymes.

Metabolite Identification in Biological Samples (e.g., Plasma, Urine, Tissue)

The identification of metabolites in biological matrices is a critical aspect of understanding the preclinical metabolic pathways and pharmacokinetics of any compound. For novel psychoactive substances such as this compound, this process is essential for predicting their duration of action, potential for toxicity, and for developing analytical methods for their detection in forensic and clinical settings. While direct studies on the metabolic fate of this compound are not extensively available in the current body of scientific literature, significant insights can be drawn from research on its structural isomer, 4-fluoromethcathinone (4-FMC).

An important in vitro study investigated the metabolism of 4-fluoromethcathinone using human liver microsomes, a standard model for predicting hepatic metabolism in humans. magtechjournal.com This research utilized ultra-high-performance liquid chromatography-quadrupole-exactive orbitrap mass spectrometry (UPLC-Q-Exactive Orbitrap-MS) to separate and identify the phase I metabolites. magtechjournal.com The findings from this study provide a foundational understanding of the likely metabolic transformations that this compound may undergo.

The investigation into 4-fluoromethcathinone revealed seven phase I metabolites, which were formed primarily through two main metabolic pathways: carbonyl reduction and defluorination. magtechjournal.com These pathways are common for many synthetic cathinones. Carbonyl reduction involves the conversion of the ketone group to a hydroxyl group, a reaction that can significantly alter the pharmacological activity of the molecule. Defluorination, the removal of the fluorine atom, represents another key transformation that can impact the compound's properties.

The metabolites identified from the in vitro analysis of 4-fluoromethcathinone are detailed in the table below. It is important to note that while this compound and 4-fluoromethcathinone are structural isomers, the exact position of the methyl group can influence the rate and profile of metabolism. Therefore, while the metabolic pathways are expected to be similar, there may be quantitative and even some qualitative differences in the metabolites formed from this compound.

Table 1: Phase I Metabolites of 4-Fluoromethcathinone Identified in Human Liver Microsomes

| Metabolite ID | Proposed Metabolic Pathway | Biological Matrix | Analytical Method |

| M1' | Carbonyl reduction | Human Liver Microsomes | UPLC-Q-Exactive Orbitrap-MS |

| M2' | Defluorination followed by carbonyl reduction | Human Liver Microsomes | UPLC-Q-Exactive Orbitrap-MS |

| M3' | Carbonyl reduction | Human Liver Microsomes | UPLC-Q-Exactive Orbitrap-MS |

| M4' | Defluorination followed by carbonyl reduction | Human Liver Microsomes | UPLC-Q-Exactive Orbitrap-MS |

| M5' | Defluorination and hydroxylation | Human Liver Microsomes | UPLC-Q-Exactive Orbitrap-MS |

| M6' | Carbonyl reduction | Human Liver Microsomes | UPLC-Q-Exactive Orbitrap-MS |

| M7' | Carbonyl reduction | Human Liver Microsomes | UPLC-Q-Exactive Orbitrap-MS |

Data sourced from a study on the structural isomer 4-fluoromethcathinone. magtechjournal.com

Further research focusing specifically on this compound is necessary to definitively identify its metabolites in various biological samples such as plasma, urine, and tissue. Such studies would likely employ similar in vitro models, including human liver microsomes and hepatocytes, as well as in vivo animal models to provide a comprehensive understanding of its pharmacokinetic profile. The identification of these metabolites is crucial for the development of targeted analytical methods for forensic and toxicological screening.

Structure Activity Relationships Sar and Computational Modeling of 4 Fluoroisocathinone Analogs

Qualitative Structure-Activity Relationship (QSAR) Analysis

Qualitative Structure-Activity Relationship (QSAR) studies focus on identifying key structural motifs and functional groups that determine a compound's biological activity. nih.govnih.gov For synthetic cathinones, SAR analysis has revealed several critical molecular features that influence their potency and selectivity as monoamine transporter inhibitors. nih.gov

Key structural elements that dictate the activity of cathinone (B1664624) analogs include:

The Aromatic Ring: Substitution on the phenyl ring significantly modulates activity. The presence of a fluorine atom at the 4-position, as in 4-fluoroisocathinone, is a common modification. Generally, small, electron-withdrawing groups at this position are tolerated and can influence selectivity for dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT) transporters.

The Carbonyl Group: The β-keto group is a defining feature of cathinones. Its presence is crucial for the characteristic stimulant effects. Modifications or replacement of this group can drastically alter the pharmacological profile. vcu.edu

The α-Carbon: The substituent at the α-carbon (adjacent to the carbonyl group) affects potency. In this compound, this position holds a methyl group. Early SAR studies indicated that α-demethylation can abolish cathinone-like behavioral effects while retaining dopamine-releasing action. nih.gov

The Amino Group: The nature of the nitrogen substituent is a major determinant of whether a compound acts as a reuptake inhibitor or a substrate (releaser). Primary amines, as found in this compound, are often associated with substrate-like activity, similar to amphetamine. In contrast, bulky N-substituents, such as the pyrrolidine (B122466) ring found in related compounds like 4-F-α-PVP, tend to confer a purely reuptake-inhibiting profile. nih.gov

The "isocathinone" structure, where the amino and carbonyl groups are swapped relative to the standard cathinone scaffold, represents a significant structural alteration. While specific SAR data for this arrangement is limited, it is predicted to alter the molecule's stereochemistry and interaction with transporter binding sites.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling builds upon qualitative observations to create mathematical models that correlate chemical structure with biological activity. nih.govfarmaciajournal.com These models use molecular descriptors to predict the activity of new or untested compounds. qsartoolbox.orgnih.gov For synthetic cathinones, QSAR studies have been employed to predict their potency at monoamine transporters. nih.gov

A QSAR study on 4-substituted methcathinone (B1676376) analogs identified several molecular descriptors that correlate with their activity at DAT and SERT. nih.gov While a specific model for this compound is not available, the findings for related analogs are instructive.

Table 1: Key Molecular Descriptors in QSAR Models for Cathinone Analogs

| Descriptor Type | Specific Descriptor | Correlated Activity | Significance |

|---|---|---|---|

| Steric | Molecular Volume | DAT vs. SERT Selectivity | Larger substituents at the 4-position generally decrease selectivity for DAT over SERT. nih.gov |

| Steric | Maximal Width | DAT vs. SERT Selectivity | Increased width correlates with reduced DAT selectivity. nih.gov |

| Electronic | Electronegativity | hDAT Binding | Influences the reactivity and interaction potential of the molecule with transporter residues. researchgate.nettandfonline.com |

| Electronic | Ionization Potential | hDAT Binding | Relates to the ease of removing an electron, affecting charge-based interactions. researchgate.nettandfonline.com |

| Topological | Polar Surface Area (PSA) | BBB Permeability | A key factor in predicting a compound's ability to cross the blood-brain barrier. |

These models are typically developed using statistical methods like Multiple Linear Regression (MLR) and are validated internally and externally to ensure their predictive power. nih.govfarmaciajournal.com Such models are invaluable for prioritizing the synthesis of novel analogs and for preliminary risk assessment. mdpi.com

In Silico Approaches to Molecular Interaction Prediction

In silico methods, including molecular docking and molecular dynamics, are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand) and a protein target at an atomic level. researchgate.netnih.govfeops.comjasss.org

Molecular docking predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein. optibrium.com For cathinone analogs, docking studies have primarily focused on their interactions with monoamine transporters (DAT, NET, and SERT) and serotonin receptors like 5-HT2AR. researchgate.nettandfonline.commdpi.com

Studies on cathinone analogs binding to a homology model of the human dopamine transporter (hDAT) have identified a common binding pocket. researchgate.nettandfonline.com Key interactions involve specific amino acid residues within the transporter.

Table 2: Predicted Interacting Residues in hDAT for Cathinone Analogs

| Interacting Residue | Type of Interaction | Putative Role in Binding |

|---|---|---|

| Asp79 | Ionic Bond / Hydrogen Bond | Anchors the protonated amine of the ligand, a critical interaction for many stimulants. researchgate.nettandfonline.com |

| Phe76, Val152, Phe320, Phe326 | Hydrophobic / π-π Stacking | Form a hydrophobic pocket that accommodates the phenyl ring of the ligand. researchgate.nettandfonline.com |

| Tyr156 | Hydrogen Bond | Can interact with the ligand's carbonyl group or other polar features. researchgate.nettandfonline.com |

For this compound, it is hypothesized that the protonated primary amine would form a salt bridge with Asp79, while the 4-fluorophenyl ring would engage in hydrophobic and halogen-specific interactions within the binding pocket. The "iso" configuration may alter the optimal positioning relative to residues like Tyr156. Docking studies also help explain selectivity; for example, the larger binding pocket of DAT compared to SERT can accommodate bulkier cathinone analogs. nih.gov

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, complementing the static picture from molecular docking. nih.govmdpi.com By simulating the movements of atoms over time, MD can assess the stability of a predicted binding pose and reveal conformational changes in both the ligand and the protein. rsc.org

For synthetic cathinones, MD simulations have been used to validate docking results. researchgate.nettandfonline.com These simulations, often run for hundreds of nanoseconds, have shown that potent pyrrolidine-substituted cathinones remain stably bound within the hDAT active site through sustained non-bonded interactions. researchgate.nettandfonline.com MD simulations are crucial for understanding:

Binding Stability: Confirming that the ligand does not quickly dissociate from the binding pocket.

Conformational Flexibility: Observing how the ligand and protein adapt to each other to optimize binding. rsc.org

Water Molecule Roles: Elucidating the role of water molecules in mediating ligand-protein interactions.

These simulations are computationally intensive but offer unparalleled insight into the dynamic nature of molecular recognition, which is essential for designing novel compounds with desired pharmacological profiles. mdpi.com

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Simulation

Predicting the ADMET properties of a compound is a critical step in drug discovery and toxicology. malariaworld.org In silico ADMET prediction tools use QSAR models and other algorithms to estimate a compound's pharmacokinetic and toxicological profile from its chemical structure. uq.edu.ausimulations-plus.comyoutube.com

For synthetic cathinones, in silico tools are used to predict a range of properties. researchgate.nettandfonline.commdpi.comphcogj.com A study on 4F-α-PVP, a structural analog of this compound, identified several metabolites using human hepatocyte incubations, including products of ketoreduction and pyrrolidinyl oxidation. nih.gov Computational models can predict such metabolic pathways.

Table 3: Predicted ADMET Properties for Cathinone Analogs

| ADMET Property | Prediction for Cathinone Analogs | Method/Significance |

|---|---|---|

| Absorption | High intestinal absorption predicted for many analogs. | Based on physicochemical properties like logP and polar surface area. phcogj.com |

| Distribution | High probability of blood-brain barrier (BBB) permeation, especially for pyrrolidine-substituted analogs. researchgate.nettandfonline.com | Crucial for central nervous system activity. Models consider factors like lipophilicity and molecular size. |

| Metabolism | Predicted to be substrates for Cytochrome P450 (CYP) enzymes (e.g., CYP2D6). phcogj.com | Ketone reduction and N-dealkylation are common predicted metabolic pathways. nih.gov |

| Excretion | Predicted total clearance values vary based on structure. | Models estimate the rate at which the compound is removed from the body. phcogj.com |

| Toxicity | Some analogs flagged for potential Ames toxicity or hepatotoxicity. phcogj.com | In silico models screen for structural alerts associated with various toxicity endpoints. |

Software platforms like pkCSM and ADMET Predictor® are commonly used for these predictions. uq.edu.ausimulations-plus.com These tools provide an early indication of a compound's potential liabilities, guiding the design of analogs with more favorable pharmacokinetic and safety profiles.

Advanced Analytical Methodologies in Forensic and Toxicological Research

Development and Validation of Bioanalytical Methods

The detection and quantification of 4-Fluoroisocathinone (4-FIC) in biological samples necessitate the development and validation of robust bioanalytical methods. These methods are crucial for forensic investigations, clinical toxicology, and research purposes. The use of liquid chromatography triple quadrupole tandem mass spectrometry (LC-QqQ-MS/MS) is a common approach due to its high selectivity and sensitivity, which allows for the detection of a wide range of novel psychoactive substances (NPS), including 4-FIC. ojp.gov

Sample Preparation Techniques for Biological Matrices

Effective sample preparation is a critical first step to isolate this compound from complex biological matrices such as blood, urine, and tissues, and to remove potential interferences. scispace.com Common techniques employed in forensic toxicology laboratories include:

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. It is a well-established method for isolating a broad range of drugs. scispace.com

"Dilute and Shoot" and "Crash and Shoot": These are simpler and faster sample preparation methods that are gaining popularity, especially with the use of highly sensitive liquid chromatography-mass spectrometry (LC-MS) instruments. scispace.com The "dilute and shoot" approach involves simply diluting the biological sample before injection, while "crash and shoot" involves protein precipitation (crashing) followed by centrifugation and direct injection of the supernatant. scispace.com

A study on the stability of NPS, including this compound, indicated that after three freeze-thaw cycles, some degradation was observed. ojp.gov This highlights the importance of proper sample storage and handling to ensure the integrity of the analytical results. ojp.gov

Optimization of Chromatographic Separation Parameters

Chromatographic separation is essential for distinguishing this compound from other compounds present in a sample, including its isomers. Both gas chromatography (GC) and liquid chromatography (LC) are utilized.

Gas Chromatography (GC): GC separates volatile compounds based on their boiling points and interactions with the stationary phase of the chromatographic column. It is often coupled with mass spectrometry (GC-MS) for identification. frontiersin.orgresearchgate.netnih.gov In some cases, GC alone may not be sufficient to differentiate between isomers of synthetic cathinones. herts.ac.uk

Liquid Chromatography (LC): LC, particularly ultra-high performance liquid chromatography (UHPLC), is widely used for the analysis of NPS. nih.gov It separates compounds based on their interactions with the stationary and mobile phases. The choice of the column, mobile phase composition, and gradient elution program are critical parameters that need to be optimized to achieve good resolution and peak shape for this compound. For instance, a hydrophilic interaction liquid chromatography (HILIC) separation might use a mobile phase consisting of ammonium (B1175870) acetate (B1210297) and ammonium hydroxide (B78521) in water and acetonitrile (B52724). nih.gov

Mass Spectrometric Detection and Quantification Parameters

Mass spectrometry (MS) is the cornerstone of modern analytical toxicology due to its high sensitivity and specificity. scispace.com It is often used in tandem with chromatographic techniques (GC-MS or LC-MS).

Tandem Mass Spectrometry (MS/MS): Techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) provide enhanced selectivity and are crucial for the confirmation and quantification of compounds like this compound in complex matrices. frontiersin.orgresearchgate.netnih.gov A dynamic multiple reaction monitoring (dMRM) LC-QqQ-MS method has been developed for the screening of over 800 NPS, including this compound. ojp.gov

High-Resolution Mass Spectrometry (HRMS): HRMS instruments, such as time-of-flight (TOF) and Orbitrap mass spectrometers, offer high mass accuracy and resolving power, which aids in the identification of unknown compounds and the differentiation of isobaric interferences. scispace.com The development of comprehensive HR-MS/MS spectral libraries is an ongoing process to keep up with the emergence of new psychoactive substances. scispace.comsciex.com These libraries contain detailed information for compounds like this compound. scispace.com

Below is a table summarizing the analytical techniques used for this compound:

Table 1: Analytical Techniques for this compound| Technique | Application | Reference |

|---|---|---|

| GC-MS | Untargeted screening and confirmation | frontiersin.orgresearchgate.netnih.gov |

| LC-MS/MS | Quantification and confirmation | frontiersin.orgresearchgate.netnih.gov |

| LC-QqQ-MS/MS | Screening and confirmation | ojp.gov |

| HR-MS/MS | Screening, confirmation, and spectral library development | scispace.comsciex.com |

Isomer Differentiation Strategies

A significant challenge in the analysis of synthetic cathinones is the differentiation of positional isomers, which often have similar chemical properties but can have different pharmacological and toxicological effects. For this compound, it is crucial to distinguish it from its isomers, such as 4-Fluorocathinone (flephedrone).

Gas Chromatography-Solid Phase Infrared Spectroscopy (GC/IR): This technique can be employed to differentiate between isomers. While GC-MS may not always provide distinct mass spectra for isomers, their infrared spectra can exhibit unique absorption bands, allowing for their differentiation. ojp.gov

Collision-Induced Dissociation (CID) Studies: In tandem mass spectrometry, studying the fragmentation patterns of ions produced through CID can help in distinguishing between regioisomers. Different isomers can produce unique fragment ions or different relative abundances of common fragments. scispace.com

Application in Forensic Research and Post-mortem Analysis

The developed and validated analytical methods for this compound are applied in various forensic contexts:

Analysis of Seized Materials: Analytical techniques are used to identify and quantify this compound in illicit products, such as powders, tablets, and e-liquids. frontiersin.orgresearchgate.netnih.gov

Post-mortem Toxicology: In cases of suspected drug-related deaths, toxicological analysis of post-mortem specimens (e.g., blood, urine, tissues) is performed to determine the presence and concentration of this compound and other substances. scispace.com This information is vital for establishing the cause and manner of death. scispace.com The stability of the compound in biological samples is a critical consideration in these analyses. ojp.gov

Inter-laboratory Harmonization and Quality Control in Analytical Science

Ensuring the reliability and comparability of analytical results across different laboratories is essential in forensic science.

Inter-laboratory Comparisons: Participation in proficiency testing schemes and inter-laboratory comparison studies helps to assess the performance of analytical methods and identify potential discrepancies. ojp.gov

Standardization of Methods: Efforts are made to standardize sample preparation techniques and analytical parameters to improve the consistency of results between laboratories. ojp.gov

Quality Control Samples: The use of quality control samples at different concentrations during analytical runs is a routine practice to monitor the accuracy and precision of the method. ojp.gov

Regulatory and Legal Science Implications for Research on 4 Fluoroisocathinone and Nps

Evolving Legal Frameworks for Novel Psychoactive Substances

The legal landscape surrounding NPS is in a constant state of flux as governments grapple with how to control substances that are not explicitly listed in existing drug conventions. unodc.org Initially, many NPS, including synthetic cathinones, were marketed as "legal highs" or "research chemicals" to exploit legal loopholes. pharmaceutical-journal.com However, as the potential public health risks associated with these substances became more apparent, legislative bodies have adopted various strategies to control their proliferation. drugsandalcohol.ie

One common approach is the use of analogue legislation, which aims to control substances that are structurally or pharmacologically similar to already controlled drugs. For example, in the United States, the Federal Analogue Act allows for the prosecution of individuals who manufacture, distribute, or possess chemicals that are substantially similar to controlled substances in Schedule I or II. However, the application of this act can be complex and requires a detailed scientific analysis of the substance .

Another strategy is the implementation of broad, catch-all legislation. The United Kingdom's Psychoactive Substances Act of 2016, for instance, prohibits the production, supply, and importation of any substance intended for human consumption that is capable of producing a psychoactive effect, with certain exemptions for substances like alcohol, nicotine, and caffeine. mdpi.com This approach aims to proactively address the emergence of new substances without the need for constant updates to lists of controlled drugs.

In the case of 4-Fluoroisocathinone, while it may not be explicitly scheduled at the federal level in all countries, it has been specifically listed as a Schedule I controlled substance in some jurisdictions, such as the state of Alabama in the United States. scispace.com This highlights the patchwork of legal controls that can apply to a single NPS, creating a complex regulatory environment for researchers and forensic scientists. The constant introduction of new NPS necessitates a flexible and responsive legal framework to protect public health while allowing for legitimate scientific inquiry. journals.co.za

Impact of Legal Status on Research Material Availability and Collaboration

The legal status of a compound like this compound directly impacts its availability for research purposes. When a substance is unscheduled, it may be readily available from chemical supply companies for "research and forensic applications." caymanchem.com However, once a substance becomes scheduled, obtaining it for scientific study becomes significantly more challenging and regulated.

Researchers often require special licenses from government agencies, such as the Drug Enforcement Administration (DEA) in the United States, to handle controlled substances. This process can be lengthy and administratively burdensome, potentially delaying or deterring important research. Furthermore, the supply of scheduled compounds for research is often limited to a small number of licensed manufacturers, which can affect availability and cost. clinicallab.com

The varying legal status of NPS across different countries and even within regions of the same country can create significant hurdles for international scientific collaboration. researchgate.nettandfonline.com A researcher in a country where this compound is not controlled may face difficulties collaborating with a colleague in a jurisdiction where it is a strictly regulated substance. The transfer of research materials across borders is subject to stringent import and export regulations, which can be a major impediment to collaborative projects. clinicallab.com This lack of harmonization in drug control laws can stifle the international research efforts needed to understand the pharmacology, toxicology, and potential risks of emerging NPS. researchgate.nettandfonline.com

International Monitoring Systems and Early Warning Mechanisms

In response to the rapid emergence of NPS, several international and regional monitoring systems have been established to facilitate the timely exchange of information and provide early warnings of potential public health threats. unodc.org These systems play a crucial role in tracking the appearance of new substances, their patterns of use, and associated harms.

The United Nations Office on Drugs and Crime (UNODC) operates a global Early Warning Advisory (EWA) on NPS. unodc.org This system collects data from member states on the identification of new substances in seized materials and biological samples. As of mid-June 2022, the UNODC EWA had been notified of 204 unique synthetic cathinones by 86 countries, with 183 of these being reported by 41 European nations. unodc.org While specific seizure data for this compound is not publicly detailed, its classification as a synthetic cathinone (B1664624) places it under the surveillance of this global system.

In Europe, the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) operates the EU Early Warning System (EWS) in collaboration with Europol. nih.gov This system monitors the emergence of new psychoactive substances and assesses their risks. When a new substance is identified, the EWS can trigger a formal risk assessment, which may lead to a recommendation for control measures across the European Union. The EMCDDA maintains a database of NPS and has developed a framework for the systematic naming of cathinones to aid in their identification and monitoring. nih.gov Synthetic cathinones are the second largest group of NPS monitored by the EMCDDA. nih.gov

These early warning systems are vital for a coordinated international response to the challenges posed by NPS like this compound. They provide the evidence base for law enforcement, public health interventions, and the consideration of control measures at both national and international levels. unodc.org

Ethical Considerations in Research on Unscheduled Compounds

Research involving any psychoactive substance raises a host of ethical considerations, and these are often amplified when dealing with unscheduled or novel compounds where the full pharmacological and toxicological profiles are unknown. lindushealth.com The primary ethical imperative is to ensure the welfare and safety of research participants. lindushealth.com

A key ethical challenge is obtaining truly informed consent. lindushealth.com For a substance like this compound, where there is a lack of comprehensive data on its effects in humans, it is difficult to fully inform potential research participants of the potential risks and benefits. Researchers must be transparent about the limited knowledge available and the potential for unforeseen adverse events.

The potential for abuse and dependence is another significant ethical concern. worldconference.net While a compound may be unscheduled, it may still possess a high potential for abuse. Researchers have an ethical responsibility to screen participants for a history of substance use disorders and to monitor for any signs of developing dependence during and after a study.

Furthermore, the very act of conducting research on a novel psychoactive substance can have broader societal implications. The publication of research findings, including methods of synthesis and pharmacological effects, could potentially be misused by those seeking to create or use these substances for non-medical purposes. Researchers must therefore carefully consider the potential dual-use nature of their work and take steps to mitigate the risk of their findings contributing to public health harms. researchgate.net

Finally, there is an ethical imperative to conduct research that can inform public health and policy. rti.org Given the rapid emergence of NPS, there is a critical need for scientific data to guide harm reduction strategies, treatment interventions, and regulatory decisions. Ethically sound research on compounds like this compound can provide this crucial evidence base. rti.org

Detailed Research Findings

The physiological and toxicological properties of this compound have not been extensively reported in peer-reviewed literature. caymanchem.comcaymanchem.com Much of the available information comes from forensic and analytical chemistry studies aimed at identifying the compound in seized materials.

| Property | Finding | Source |

| Chemical Formula | C9H10FNO | caymanchem.comcaymanchem.com |

| Molecular Weight | 167.18 g/mol | nih.gov |

| IUPAC Name | 1-amino-1-(4-fluorophenyl)propan-2-one | nih.govswgdrug.org |

| Synonyms | 4-FIC | caymanchem.comcaymanchem.com |

| Appearance | White powder (as HCl salt) | swgdrug.org |

| Purity (as research chemical) | ≥98% | caymanchem.comcaymanchem.com |

| Solubility (as HCl salt) | Soluble in DMF (5 mg/ml), DMSO (5 mg/ml), Ethanol (2 mg/ml), and PBS (pH 7.2) (10 mg/ml) | caymanchem.com |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Retention Time: 5.367 min (under specific conditions) | swgdrug.org |

| Nuclear Magnetic Resonance (NMR) | ¹H NMR data available | swgdrug.org |

| Metabolomics Study Mention | Listed as a differential metabolite in a study on lung inflammatory injury, though its role was not the focus. | nih.gov |

| Legal Status (USA) | Not Scheduled federally (as of July 2013), but listed as a Schedule I substance in Alabama. | scispace.comswgdrug.org |

| Intended Use | For research and forensic applications only. Not for human or veterinary use. | caymanchem.comcaymanchem.com |

Future Directions and Interdisciplinary Research Perspectives

Elucidation of Specific Receptor Pharmacology

The primary mechanism of action for many synthetic cathinones involves interaction with monoamine transporters. vcu.edu For 4-Fluoroisocathinone and its structural relatives, this is centered on the inhibition of dopamine (B1211576) (DA) and norepinephrine (B1679862) (NE) reuptake. ontosight.aismolecule.com While it is generally classified as a norepinephrine-dopamine reuptake inhibitor (NDRI), the precise binding affinities and potency at the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin (B10506) transporter (SERT) require more detailed investigation. vcu.eduontosight.ai

Future research must move beyond qualitative descriptions to provide quantitative characterization of its receptor pharmacology. This involves conducting rigorous in vitro binding and uptake inhibition assays to determine key pharmacological parameters such as the half-maximal inhibitory concentration (IC₅₀) for each transporter. Comparing these values to those of well-characterized psychostimulants like cocaine, amphetamine, and non-fluorinated analogs such as α-PVP (alpha-pyrrolidinopentiophenone) is crucial. nih.govwikipedia.org The substitution of a fluorine atom on the phenyl ring is known to alter the pharmacological profile and potency of cathinone (B1664624) compounds. smolecule.comnih.gov A detailed structure-activity relationship (SAR) analysis will help clarify how this specific modification influences transporter affinity and selectivity. nih.govnih.gov Understanding whether this compound acts as a pure reuptake inhibitor (like cocaine) or also as a substrate that induces neurotransmitter release (like amphetamine) is a critical question that remains to be fully answered. vcu.eduacs.org

Table 1: Research Goals for Elucidating Receptor Pharmacology of this compound

| Research Objective | Methodologies | Key Parameters to Determine |

|---|---|---|

| Quantify Transporter Affinity | Radioligand binding assays | Ki (inhibition constant) at DAT, NET, SERT |

| Determine Transporter Potency | Synaptosomal uptake inhibition assays | IC₅₀ (half-maximal inhibitory concentration) at DAT, NET, SERT |

| Characterize Mechanism of Action | In vitro neurotransmitter release assays | Substrate-like (releaser) vs. Blocker-like (reuptake inhibitor) activity |

Comprehensive Metabolomic Profiling

Understanding the metabolic fate of this compound is essential for forensic identification and for assessing its potential for long-term toxicity. Initial in vitro studies using human hepatocytes have identified several key metabolic pathways. nih.govnih.gov However, a complete picture requires more extensive research. The signal of the parent compound, 4F-α-PVP, was found to decrease to 29% after a three-hour incubation with human hepatocytes, indicating significant metabolism. nih.gov

Major identified transformations include β-ketoreduction (the reduction of the ketone group) and various modifications to the pyrrolidinyl ring, such as dihydroxylation. nih.gov These findings represent the first available data on the metabolism of this compound. nih.gov Future work should aim to confirm these in vitro findings with in vivo studies in animal models and analysis of human samples when available. Comprehensive metabolomic profiling using high-resolution mass spectrometry can help identify the full spectrum of phase I and phase II metabolites. nih.govresearchgate.net This is critical because metabolites can also be pharmacologically active and may have longer detection windows in biological fluids like urine, making them ideal biomarkers for confirming intake. nih.govnih.gov So far, the concentrations of this compound in biological specimens have not been widely reported. nih.gov

Table 2: Identified Metabolites of this compound (4F-α-PVP) from Human Hepatocyte Studies. nih.gov

| Metabolite ID | Metabolic Transformation | Description |

|---|---|---|

| F1 | Pyrrolidinyl Dihydroxylation | Addition of two hydroxyl groups to the pyrrolidinyl ring. |

| F2 | Pyrrolidinyl Dihydroxylation | Another isomer of dihydroxy-pyrrolidinyl metabolite. |

| F3 | β-Ketoreduction | Reduction of the beta-ketone group to a hydroxyl group, forming a hexanol metabolite. |

| F4 | 2'-Keto-pyrrolidinyl | Oxidation of the pyrrolidinyl ring to form a 2'-keto metabolite. |

Predictive Modeling for Emerging Analogs

The chemical scaffold of synthetic cathinones is easily modified, leading to a continuous stream of new analogs appearing on the illicit market. nih.govdiva-portal.org Proactively addressing this threat requires the use of predictive modeling. Computational techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, Density Functional Theory (DFT), and molecular docking simulations can be powerful tools. mdpi.comtandfonline.com

By building computational models based on the known properties of this compound and other synthetic cathinones, researchers can predict the likely pharmacological and toxicological profiles of novel, yet-to-emerge analogs. nih.govmdpi.com For instance, DFT and molecular docking can simulate how a new analog might bind to monoamine transporters, predicting its potency and selectivity. tandfonline.com These in silico approaches can help prioritize which new compounds pose the greatest public health risk, guiding law enforcement and public health efforts. mdpi.com Such models serve as a crucial supporting technique for interpreting ambiguous spectral data from forensic analyses and for forecasting the actions of substances that have not yet been synthesized or identified. nih.govmdpi.com

Integration of In Vitro and In Vivo Data for Translational Research

A significant gap in the current understanding of this compound is the translation of laboratory findings into a clear picture of its effects in a living organism. Establishing a robust in vitro-in vivo correlation (IVIVC) is a critical future direction. nih.govdissolutiontech.com IVIVC is a predictive mathematical model that relates the in vitro properties of a compound to its in vivo response. nih.gov

Currently, there is in vitro data on metabolism and receptor interactions, and some in vivo data on its effects on locomotor activity in mice. nih.govnih.govresearchgate.net For example, studies have shown that this compound administration induces a dose-dependent increase in horizontal locomotor activity in mice. researchgate.net Future research must systematically link these data points. For instance, researchers should investigate whether the potencies observed in in vitro receptor binding assays correlate with the potencies observed in behavioral studies in animals. Similarly, the metabolites identified in hepatocyte incubations need to be confirmed in the plasma and urine of animal models following controlled administration. nih.govmdpi.com This integration is essential for validating the in vitro models and for building a reliable framework to predict the real-world effects and risks of this compound and its analogs. researchgate.netnih.gov

Role in Advancing Understanding of Related Psychostimulants

The study of this compound does not exist in isolation; it contributes significantly to the broader scientific understanding of psychostimulant pharmacology. nih.govnih.gov Synthetic cathinones are β-keto analogs of amphetamines, and their diverse structures provide a natural laboratory for exploring structure-activity relationships at monoamine transporters. nih.gov